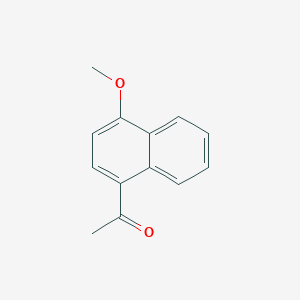

1-(4-甲氧基-1-萘基)乙酮

描述

Synthesis Analysis

The synthesis of 1-(4-Methoxy-1-naphthyl)ethanone and its derivatives involves several chemical reactions, including the oxidation of 2-naphthols, Michael addition, and reduction processes. A novel method for synthesizing derivatives like 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone has been developed, which demonstrates the versatility of this compound in organic synthesis (Shruthi et al., 2019).

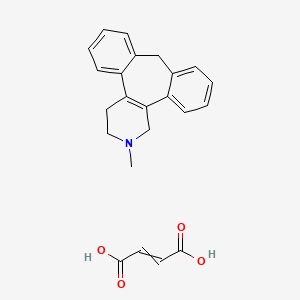

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxy-1-naphthyl)ethanone derivatives has been characterized using techniques like FTIR, UV-Visible, and XRD analyses. These studies provide valuable insights into the crystalline structure, confirming the monoclinic crystal system and space group P21/a, and revealing transparency in the visible region, which indicates potential applications in materials science (Shruthi et al., 2019).

Chemical Reactions and Properties

1-(4-Methoxy-1-naphthyl)ethanone participates in various chemical reactions, highlighting its reactivity and potential for creating diverse chemical structures. Its ability to undergo reactions like the Pd-catalyzed ethynylation and the formation of 4-arylthio-1,2-naphthoquinones showcases its versatility in synthetic organic chemistry (Hiyama et al., 1990).

Physical Properties Analysis

The physical properties of 1-(4-Methoxy-1-naphthyl)ethanone derivatives, such as thermal stability and transparency across the visible spectrum, have been extensively studied. These properties are critical for applications in material science and engineering, where stability under thermal conditions and optical properties are essential (Shruthi et al., 2019).

科学研究应用

Application 1: Oxidative Coupling of Naphthols in Organic Synthesis

- Summary of the Application: The oxidative coupling of naphthols is a useful method for the formation of new carbon-carbon bonds in organic synthesis . In this process, 1-(4-Methoxy-1-naphthyl)ethanone can be used as a starting material.

- Methods of Application or Experimental Procedures: The reaction is catalyzed by platinum supported on activated carbon in the presence of hydrogen peroxide . The outcome of the reaction is influenced by the solvent, the reaction temperature, and the physical structure of the catalyst . The catalyst structure is determined by the synthesis method and the modifier used (Bi or Sb) .

- Results or Outcomes: Within 40 minutes, 4-methoxy-1-naphthol can be converted to 4,4’-dimethoxy-2,2’-binaphthalenyl-1,1’-diol with a yield of up to 94%, or to 4,4’-dimethoxy-2,2’-binaphthalenylidene-1,1’-dione with a yield of 92% . High amounts of quinoid byproducts (≤22%) are observed in nitromethane as the solvent .

Application 2: Synthesis and Synthetic Applications of Betti Base

- Summary of the Application: The compound “1-(4-Methoxy-1-naphthyl)ethanone” can be used in the synthesis of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives . These compounds are produced through a multicomponent reaction known as the Betti reaction .

- Methods of Application or Experimental Procedures: The Betti reaction involves the reaction between 2-naphthol, arylaldehydes, and ammonia . Various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines can be used instead of ammonia or diamines . Aliphatic and aromatic aldehydes or dialdehyde compounds can also be used under various conditions .

- Results or Outcomes: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands . The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries . Some of these products or the starting bifunctional compounds possess biological activity .

Application 3: Formation of Aza-Friedel–Crafts Products

- Summary of the Application: The compound “1-(4-Methoxy-1-naphthyl)ethanone” can be used in the formation of aza-Friedel–Crafts products . These compounds are produced through a reaction catalyzed by a cupreine-derived bifunctional organocatalyst .

- Methods of Application or Experimental Procedures: The reaction involves naphthols and N-sulfonylimines . It is carried out in toluene with 4 Å molecular sieves as the additives . The reaction proceeds under mild conditions and takes about 48 hours .

- Results or Outcomes: The reaction yields aza-Friedel–Crafts products in good to excellent yields (up to 99%) with high enantioselectivities (up to 99.5: 0.5 er) .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBOFKOICCVYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290463 | |

| Record name | 1-(4-methoxy-1-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-1-naphthyl)ethanone | |

CAS RN |

24764-66-7 | |

| Record name | 24764-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxy-1-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(9H-Fluorene-9-ylmethoxycarbonyl)hydrazinocarbonyl]-4-methoxyphenyl]-2-oxoglycine](/img/structure/B1219284.png)

![2-[3-[3-[3-(1-Imidazolyl)propyl]-4-oxo-2-quinazolinyl]propyl]isoindole-1,3-dione](/img/structure/B1219288.png)

![2-[[4-(3-Methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1219290.png)

![1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol](/img/structure/B1219291.png)

![2-[[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1219294.png)

![2-[[1-(4-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]acetic acid ethyl ester](/img/structure/B1219295.png)

![6-methoxy-3-[[[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl-(2-phenylethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1219296.png)

![4-[(4-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1219305.png)